![molecular formula C8H18N4O3Si B13782392 N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine CAS No. 164007-84-5](/img/structure/B13782392.png)
N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine is a versatile organosilane compound that combines the properties of guanidine and silane groups. This compound is known for its ability to form strong bonds with various substrates, making it valuable in a wide range of applications, including surface modification, polymer chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine typically involves the reaction of cyanamide with 3-(trimethoxysilyl)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Cyanamide with 3-(trimethoxysilyl)propylamine:
Industrial Production Methods
In industrial settings, the production of N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are essential for surface modification applications.
Substitution: The guanidine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
-
Hydrolysis
Reagents: Water or aqueous solutions
Conditions: Ambient temperature, neutral or slightly acidic pH
Products: Silanol groups
-
Condensation
Reagents: Silanol groups
Conditions: Elevated temperature, presence of catalysts (e.g., acids or bases)
Products: Siloxane bonds
-
Substitution
Reagents: Electrophiles (e.g., alkyl halides)
Conditions: Solvent (e.g., ethanol), temperature (e.g., 25-60°C)
Products: Substituted guanidine derivatives
Wissenschaftliche Forschungsanwendungen
N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine has a wide range of scientific research applications:
Chemistry: Used as a coupling agent for surface modification of materials, enhancing adhesion and compatibility between different phases.
Biology: Employed in the functionalization of biomolecules and surfaces for biosensing and diagnostic applications.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and composites.
Wirkmechanismus
The mechanism of action of N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine involves the interaction of its functional groups with target molecules or surfaces. The trimethoxysilyl group undergoes hydrolysis and condensation to form strong siloxane bonds with substrates, while the guanidine group can engage in hydrogen bonding and electrostatic interactions with various molecules. These interactions contribute to the compound’s effectiveness in surface modification and functionalization applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but contains an ethylenediamine group instead of a guanidine group.
Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate: Contains a trithiocarbonate group instead of a guanidine group.
Uniqueness
N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine is unique due to the presence of both guanidine and silane functional groups. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound for various scientific and industrial purposes.
Eigenschaften
CAS-Nummer |
164007-84-5 |
|---|---|
Molekularformel |
C8H18N4O3Si |
Molekulargewicht |
246.34 g/mol |
IUPAC-Name |
1-cyano-2-(3-trimethoxysilylpropyl)guanidine |
InChI |
InChI=1S/C8H18N4O3Si/c1-13-16(14-2,15-3)6-4-5-11-8(10)12-7-9/h4-6H2,1-3H3,(H3,10,11,12) |
InChI-Schlüssel |
NUXVCNSXHDUQRA-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCN=C(N)NC#N)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




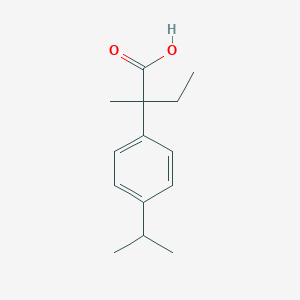
![5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B13782329.png)
![4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B13782330.png)
![[2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate](/img/structure/B13782334.png)
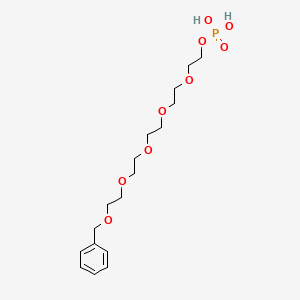
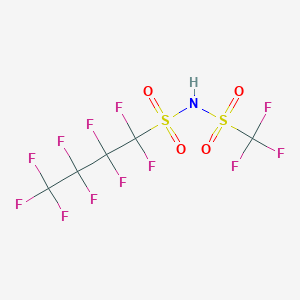
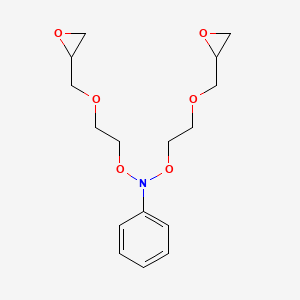
![Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-, (2E)-2-butenedioate](/img/structure/B13782368.png)
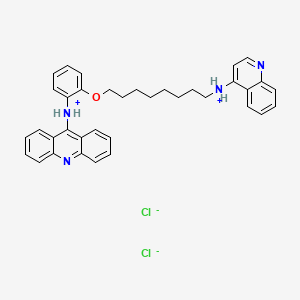
![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782379.png)


